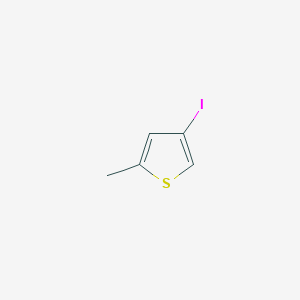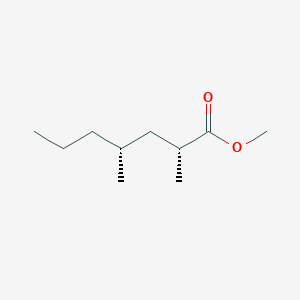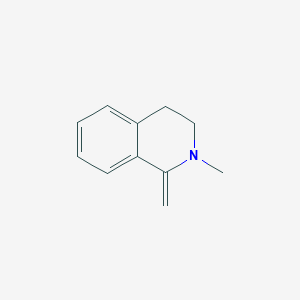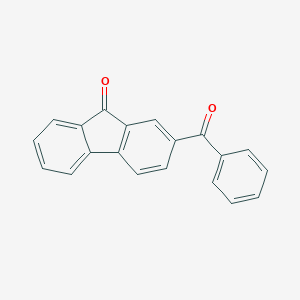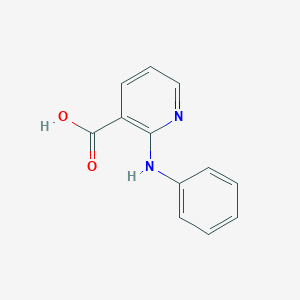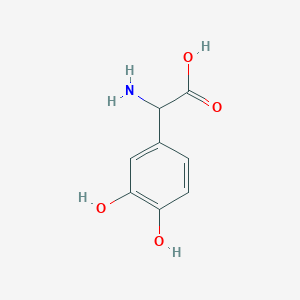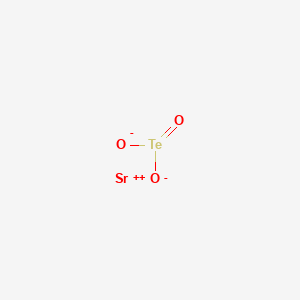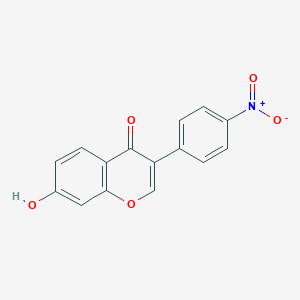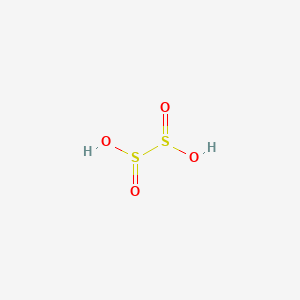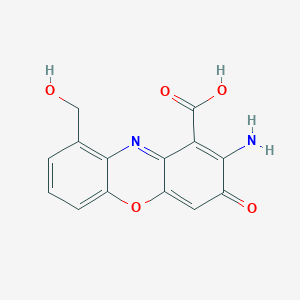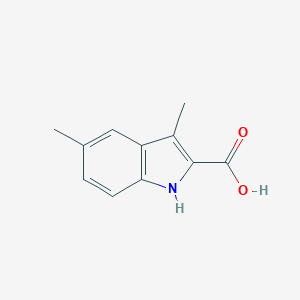
3,5-Dimethyl-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
3,5-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their presence in natural products and pharmaceuticals. The specific compound , 3,5-Dimethyl-1H-indole-2-carboxylic acid, is not directly mentioned in the provided papers, but its structure can be inferred to contain indole as the core structure, with methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. The provided papers do not directly discuss the synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic acid, but they do provide insights into the synthesis of related compounds. For instance, the synthesis of γ-carbolines involves acid-catalyzed cyclization of indolyl-containing acids, followed by a series of reactions including dehydrogenation and Curtius rearrangement . This information suggests that similar strategies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyrrole ring. The indole ring system can participate in hydrogen bonding due to the presence of a hetero-amine group, as seen in the crystal structure of indole-3-carboxylic acid, which forms hydrogen-bonded cyclic carboxylic acid dimers . This feature is likely to be present in 3,5-Dimethyl-1H-indole-2-carboxylic acid as well, affecting its molecular interactions and stability.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including oligomerization under acidic conditions. For example, indole-3-carbinol (I3C) forms various oligomeric products in acidic media, such as diindolylmethane and indolo[3,2-b]carbazole . These reactions are pH-dependent and can also be influenced by solvent effects. While the specific chemical reactions of 3,5-Dimethyl-1H-indole-2-carboxylic acid are not detailed in the provided papers, it can be hypothesized that it may also undergo similar acid-catalyzed reactions, potentially leading to dimerization or other oligomerization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents on the indole ring can affect properties such as solubility, melting point, and reactivity. The carboxylic acid group in indole-3-carboxylic acid contributes to the formation of dimeric structures through hydrogen bonding . Similarly, the methyl groups and carboxylic acid group in 3,5-Dimethyl-1H-indole-2-carboxylic acid would influence its physical properties, such as solubility in water and organic solvents, as well as its chemical reactivity, including its potential to form dimers or other higher-order structures.
Applications De Recherche Scientifique
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been reported to possess antiviral properties .
- Method : Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
- Results : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Anti-HIV Activity
- Field : Virology
- Application : Certain indolyl and oxochromenyl xanthenone derivatives have been designed and tested for their anti-HIV-1 properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
-
Anticancer Activity
- Field : Oncology
- Application : 2,3-Dimethylindoles and tetrahydrocarbazoles have shown anticancer properties against various cancer cell lines .
- Method : These compounds were tested using a staining assay of propidium iodide (PI) .
- Results : Compounds 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole were found to be cytotoxic .
-
EphB3 Receptor Tyrosine Kinase Inhibitors
-
Human P2X7 Receptor Antagonists
- Field : Pharmacology
- Application : Indole derivatives can be used as reactants for the preparation of pyrazolodiazepine derivatives, which act as human P2X7 receptor antagonists .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
-
Urotensin II Receptor Agonists
- Field : Endocrinology
- Application : Indole derivatives can be used as reactants for the preparation of potent nonpeptidic urotensin II receptor agonists .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
-
Antibacterial Activity
-
EphB3 Receptor Tyrosine Kinase Inhibitors
-
Human P2X7 Receptor Antagonists
- Field : Pharmacology
- Application : Indole derivatives can be used as reactants for the preparation of pyrazolodiazepine derivatives, which act as human P2X7 receptor antagonists .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
-
Urotensin II Receptor Agonists
- Field : Endocrinology
- Application : Indole derivatives can be used as reactants for the preparation of potent nonpeptidic urotensin II receptor agonists .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
-
5-HT4 Receptor Ligands
- Field : Neuropharmacology
- Application : Indole derivatives can be used as reactants for the preparation of pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
Propriétés
IUPAC Name |
3,5-dimethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZZEXCOEXFISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390129 | |
| Record name | 3,5-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
16381-45-6 | |
| Record name | 3,5-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



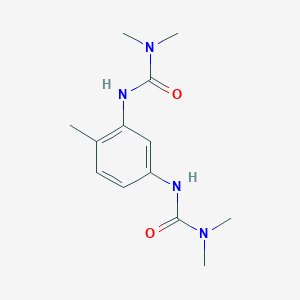
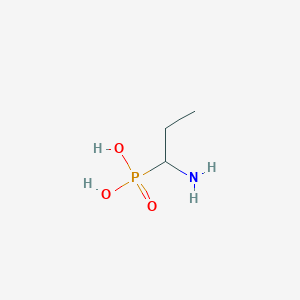
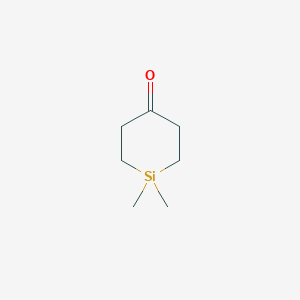
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
